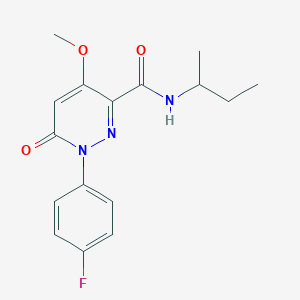

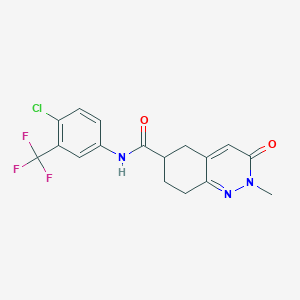

N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical entity that likely exhibits a range of interactions due to its structural components. While the specific compound is not directly studied in the provided papers, insights can be drawn from structurally related compounds. For instance, the presence of a fluorophenyl group, as seen in the related compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, suggests potential bioactivity, possibly including antitumor properties as indicated by its ability to inhibit the proliferation of some cancer cell lines . The carboxamide moiety is a common feature in drug design due to its hydrogen bonding capabilities and its role in bioactivity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, amination, and cyclization processes . For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato precursor with an aminated indazole derivative . This suggests that the synthesis of this compound could similarly involve strategic functional group transformations and ring-forming reactions.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their physical, chemical, and biological properties. The spectroscopic analysis, including FT-IR and FT-Raman, can provide detailed information about the vibrational frequencies and structural assignments . The HOMO and LUMO analysis, as performed on a related compound, helps in understanding the charge transfer within the molecule, which is essential for predicting reactivity and stability . The presence of extended π-electron delocalization, as indicated by high hyperpolarizability, could also be a feature of this compound, contributing to its potential nonlinearity .

Chemical Reactions Analysis

The reactivity of a compound like this compound can be inferred from its functional groups. The carboxamide linker, for instance, plays a critical role in the selectivity and binding affinity of related compounds to biological receptors . The carbonyl group within the carboxamide moiety is particularly important for maintaining high selectivity and binding affinity, as demonstrated by the dramatic reduction in binding affinities when this group is absent .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a fluorophenyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties . The carboxamide group's ability to form hydrogen bonds can impact the solubility and stability of the compound . Additionally, the electronic properties, such as the distribution of electron density and the presence of electron-donating or withdrawing groups, can affect the compound's reactivity and interactions with biological targets .

Scientific Research Applications

Met Kinase Inhibition and Cancer Therapy

The substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the chemical structure of interest, have been identified as potent and selective Met kinase inhibitors. This class of compounds has shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to their advancement into phase I clinical trials for cancer therapy (Schroeder et al., 2009).

Antimicrobial Activity

N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives have been explored for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones have shown significant antimicrobial activities, suggesting that modifications of the core structure can enhance its efficacy against a range of bacterial and fungal pathogens (Patel & Patel, 2010).

Cytotoxicity for Cancer Research

Research has also been directed towards evaluating the cytotoxicity of new derivatives for cancer research. Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment and research (Hassan et al., 2014).

Hydrogen Bonding Patterns in Drug Design

The investigation into the hydrogen bonding patterns of mono- and di-substituted N-arylpyrazinecarboxamides, which include derivatives similar to the query compound, has provided insights into the design of drug molecules. Understanding these patterns helps in predicting the solubility, stability, and binding affinity of new drugs (Wardell et al., 2008).

Synthesis and Antimicrobial Evaluation

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, sharing a common fluorophenyl group with the query compound, were synthesized and showed promising antimicrobial activities. This indicates the potential of this compound derivatives in antimicrobial drug development (Ahsan et al., 2016).

properties

IUPAC Name |

N-butan-2-yl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-4-10(2)18-16(22)15-13(23-3)9-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJGORHCCXPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

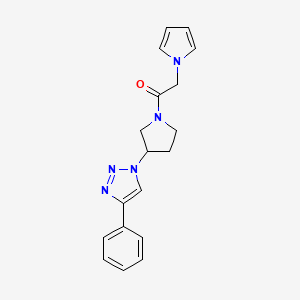

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

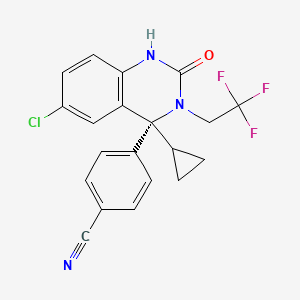

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)

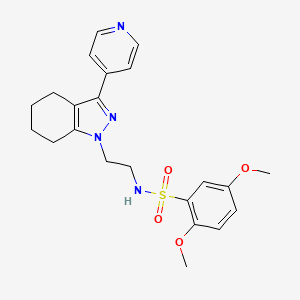

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)